1,1-Bis(trimethylsilyl)ethylene

描述

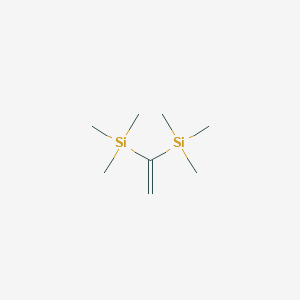

1,1-Bis(trimethylsilyl)ethylene is an organosilicon compound with the molecular formula C8H20Si2. It is characterized by the presence of two trimethylsilyl groups attached to an ethylene moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions

1,1-Bis(trimethylsilyl)ethylene can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with acetylene in the presence of a base such as sodium amide. The reaction proceeds as follows:

HC≡CH+2(CH3)3SiCl→(CH3)3SiC=CSi(CH3)3+2HCl

This reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include additional purification steps such as distillation or recrystallization to remove impurities .

化学反应分析

Types of Reactions

1,1-Bis(trimethylsilyl)ethylene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can yield silyl-substituted alkanes.

Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogens like chlorine or bromine, and organometallic reagents such as Grignard reagents, are frequently employed.

Major Products

The major products formed from these reactions include silanols, siloxanes, silyl-substituted alkanes, and various substituted derivatives depending on the specific reaction conditions .

科学研究应用

Chemistry

BTSE serves as a precursor in synthesizing complex organosilicon compounds and is involved in various organic transformations. Its ability to stabilize reactive intermediates makes it valuable in synthetic pathways.

Table 1: Chemical Reactions Involving BTSE

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms silanols or siloxanes | Hydrogen peroxide, ozone |

| Reduction | Yields silyl-substituted alkanes | Lithium aluminum hydride |

| Substitution | Trimethylsilyl groups can be replaced with other groups | Halogens, organometallic reagents |

Biology

In biological applications, BTSE is utilized to modify biomolecules, enhancing their stability and reactivity. This modification is significant for developing biocompatible materials and drug delivery systems.

Medicine

BTSE has potential applications in pharmaceutical synthesis as a protective group. It aids in the selective functionalization of drug candidates, thereby improving their efficacy and stability.

Industry

The compound finds extensive use in producing high-performance materials such as silicones and polymers. Its unique properties allow for the development of materials with enhanced mechanical strength and thermal stability.

Case Study 1: Synthesis of Silylated Compounds

Recent studies have demonstrated the use of BTSE in synthesizing silylated compounds through hydrosilylation processes. For instance, the platinum-catalyzed hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne yielded high isolation yields (76–95%) for various products including (E)-1,2,4-trisilylbut-1-en-3-ynes . This process illustrates BTSE's role as a building block for creating complex molecules with conjugated carbon-carbon bonds.

Case Study 2: Drug Delivery Systems

Research has explored BTSE's application in drug delivery systems where it serves as a stabilizing agent for sensitive biomolecules. Its incorporation into drug formulations has been shown to enhance bioavailability and therapeutic effectiveness .

作用机制

The mechanism of action of 1,1-Bis(trimethylsilyl)ethylene involves its ability to undergo various chemical transformations due to the presence of the trimethylsilyl groups. These groups can stabilize reactive intermediates, making the compound highly versatile in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications, often involving the formation of stable silicon-carbon bonds .

相似化合物的比较

Similar Compounds

Trimethylsilylacetylene: Another organosilicon compound with similar reactivity but different structural features.

1,2-Bis(trimethylsiloxy)ethane: A compound with two trimethylsiloxy groups attached to an ethane moiety, used in similar applications

Uniqueness

1,1-Bis(trimethylsilyl)ethylene is unique due to its specific structure, which provides distinct reactivity and stability compared to other organosilicon compounds. Its ability to undergo a wide range of chemical reactions makes it particularly valuable in synthetic chemistry and industrial applications .

生物活性

1,1-Bis(trimethylsilyl)ethylene (BTSE) is a silane compound with the chemical formula CHSi. It has garnered attention in organic synthesis and materials science due to its unique properties and reactivity. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.

- Molecular Weight : 172.42 g/mol

- CAS Number : 5654-07-9

- Structure : The compound features two trimethylsilyl groups attached to a double bond, which influences its reactivity and interactions with biological systems.

Mechanism of Biological Activity

The biological activity of BTSE primarily stems from its ability to participate in various chemical transformations. Its silyl groups can enhance the solubility and stability of reactive intermediates, allowing for diverse applications in medicinal chemistry.

Key Mechanisms:

- Reactivity with Biological Molecules : BTSE can form complexes with biomolecules, influencing their activity. The silyl groups can stabilize transition states in enzymatic reactions or serve as protective groups in synthetic pathways.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of BTSE may exhibit antimicrobial properties, potentially through the disruption of bacterial membranes or interference with metabolic pathways .

Synthesis and Reactivity Studies

Research has demonstrated that BTSE can be utilized as a precursor in the synthesis of various biologically active compounds. For instance, it has been involved in the generation of α-bis(silyl)-substituted reagents, which are valuable for constructing complex organic molecules .

Case Studies

- Antimicrobial Applications :

- Drug Development :

- BTSE has been investigated for its role in synthesizing compounds targeting specific biological pathways. For example, its derivatives have been tested for their efficacy against cancer cell lines, demonstrating cytotoxic effects that warrant further investigation .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHSi |

| Molecular Weight | 172.42 g/mol |

| CAS Number | 5654-07-9 |

| Antimicrobial Activity | Positive (varied by derivative) |

| Cytotoxicity | Present (specific derivatives) |

常见问题

Basic Research Questions

Q. What are the primary challenges in synthesizing 1,1-Bis(trimethylsilyl)ethylene, and how can steric hindrance be mitigated during its preparation?

The synthesis of this compound is complicated by steric strain due to the bulky trimethylsilyl groups, which destabilize the molecule. Computational studies indicate that 1,1-disubstituted ethylenes exhibit higher strain energy (~12.5 kcal/mol for analogous t-butyl groups) compared to 1,2-disubstituted isomers . To minimize decomposition, low-temperature reactions (<0°C) and sterically hindered catalysts (e.g., bulky Lewis acids) are recommended. Additionally, inert atmospheres (argon/nitrogen) and anhydrous solvents (THF, hexane) are critical to avoid side reactions with moisture or oxygen .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

Key techniques include:

- X-ray crystallography : Resolves molecular geometry and confirms the 1,1-substitution pattern (e.g., bond angles and distances between silyl groups) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Validates purity (>90%) and identifies volatile byproducts (e.g., methane, trimethylsilane) .

- Nuclear Magnetic Resonance (NMR) : NMR distinguishes trimethylsilyl environments, while and NMR confirm ethylene backbone integrity .

Advanced Research Questions

Q. What mechanistic insights explain the thermal decomposition of this compound at high temperatures?

Flash vacuum pyrolysis (FVP) studies at 700–800°C reveal partial decomposition into methane, trimethylsilane, and vinyltrimethylsilane . A proposed mechanism involves a carbene intermediate formed via 1,2-silyl migration, followed by C–Si bond cleavage. Computational modeling supports this pathway, highlighting the role of steric strain in destabilizing the molecule. Researchers should optimize FVP conditions (e.g., residence time, pressure) to isolate intermediates for further analysis.

Q. How does this compound function in coordination chemistry, and what metal complexes can it form?

The compound acts as a π-donor ligand in reactions with transition metals. For example, hafnium complexes (e.g., Cp*Hf(η-MeSiCSiMe)) demonstrate strong metal-alkyne interactions, stabilized by the electron-rich silyl groups . Reaction conditions (e.g., solvent-free synthesis, 60–80°C) and stoichiometric metal-to-ligand ratios (1:1) are critical. Characterization via X-ray diffraction and NMR confirms metallacycle formation .

Q. How should researchers resolve contradictions in reported thermal stability data for this compound?

Discrepancies often arise from experimental setups. For instance, static vs. flow pyrolysis systems may yield different decomposition profiles due to varying heat transfer efficiencies . Researchers should:

- Compare temperature calibration methods (e.g., thermocouple placement).

- Analyze gas-phase vs. condensed-phase products.

- Replicate studies under identical conditions (e.g., 10 mbar pressure in FVP) to isolate variables .

Q. Methodological Recommendations

- Synthetic Protocols : Use Schlenk-line techniques for air-sensitive reactions .

- Safety : Handle with PPE (gloves, goggles) due to flammability and potential silyl group reactivity .

- Data Reproducibility : Document solvent purity, catalyst batch, and heating rates in thermal studies .

属性

IUPAC Name |

trimethyl(1-trimethylsilylethenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20Si2/c1-8(9(2,3)4)10(5,6)7/h1H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCQWLSMIOKNLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(=C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205101 | |

| Record name | 1,1-Bis(trimethylsilyl)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5654-07-9 | |

| Record name | 1,1-Bis(trimethylsilyl)ethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005654079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, ethenylidenebis[trimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Bis(trimethylsilyl)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Bis(trimethylsilyl)ethylene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UST6PE9TZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。